2-Chloro-6-fluorotoluene
Overview
Description
2-Chloro-6-fluorotoluene (CFT) is a halogenated derivative of toluene . It is used as an intermediate in numerous organic syntheses . It appears as a colorless to light yellow liquid .
Synthesis Analysis
The production process of 2-Chloro-6-fluorotoluene involves the reaction of 6-fluorotoluene with chlorine gas in the presence of a catalyst . The reaction proceeds at high temperature and pressure, and requires careful control of the reaction conditions to ensure high yield and purity .Molecular Structure Analysis
The molecular formula of 2-Chloro-6-fluorotoluene is C7H6ClF . Its molecular weight is 144.57 g/mol . The structure of the molecule in the ground state has been calculated using Hartree-Fock (HF) and density functional methods (B3LYP) with 3-21 and 6-31G* basis sets .Chemical Reactions Analysis
2-Chloro-6-fluorotoluene is used to prepare 2-chloro-6-fluorobenzaldehyde via oxidation with hydrogen peroxide, which forms an aldehyde group . It is also used in the preparation of 4-chloro-1H-indazole .Physical And Chemical Properties Analysis
2-Chloro-6-fluorotoluene is a colorless to light yellow liquid . It has a boiling point of 154-156 °C and a density of 1.191 g/mL at 25 °C . The refractive index is 1.504 .Scientific Research Applications
Microwave Spectroscopy and Quantum Chemistry
2-Chloro-4-fluorotoluene has been a subject of study in the context of microwave spectroscopy and quantum chemistry. The research focused on the internal rotation of the methyl group and hyperfine effects originating from the chlorine nuclear quadrupole moment. This study provided insights into the torsional barrier, rotational constants, and quadrupole coupling constants of 2-Chloro-6-fluorotoluene and its isotopologues (Nair et al., 2020).
Displacement Mechanisms in Corona Discharge
Investigations into the displacement mechanisms of Cl substituents in chlorofluorotoluene in corona discharge have been conducted. This research explored the role of the methyl group in the displacement process and proposed a mechanism based on bond dissociation energies (Chae, Lim, & Lee, 2016).
Molecular Orbital Estimates
Studies have also been conducted to compute the internal rotational barriers in 2-fluorotoluene and 2-chlorotoluene using ab initio basis sets and MP2 calculations. These studies help in understanding the molecular structures and barriers in halogenated toluenes (Schaefer, Sebastian, & Hruska, 1992).
FTIR, FT-Raman, and NMR Studies
2-Chloro-6-fluorotoluene has been analyzed using FTIR, FT-Raman, and NMR spectroscopy. These studies, combined with theoretical calculations, provide insights into the molecular structure, vibrational frequencies, and chemical shifts of the compound, contributing to a better understanding of its physical and chemical properties (Krishnakumar et al., 2013).
Corona Discharge Studies
Research on the generation of radicals in corona discharge using 2-chloro-6-fluorotoluene as a precursor has been conducted. This includes the study of vibronic emission spectra and the formation of benzyl-type radicals, offering insights into the chemical processes occurring in corona discharge environments (Yoon, Chae, Lim, & Lee, 2015).
Solid Acid Catalysts in Fluorotoluene Nitration
Another area of research involves the use of solid acid catalysts for the nitrationof fluorotoluenes using nitric acid. This process showcases a regioselective, environmentally friendly approach for nitration, yielding high conversions and selectivities. This research highlights the potential of fluorotoluene derivatives in chemical synthesis and the advantages of using solid acid catalysts (Maurya et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1-chloro-3-fluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPVYRJTBXHIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Record name | 2-Chloro-6-fluorotoluene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2-Chloro-6-fluorotoluene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059997 | |
Record name | 2-Chloro-6-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorotoluene | |
CAS RN |
443-83-4 | |
Record name | 1-Chloro-3-fluoro-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-3-fluoro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-3-fluoro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-6-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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